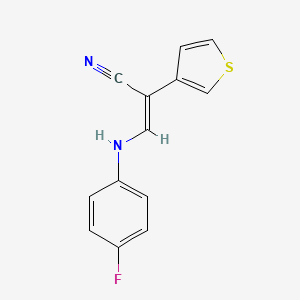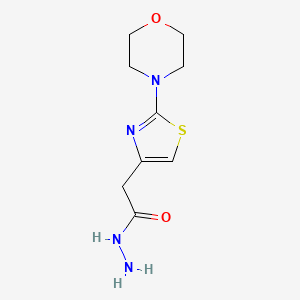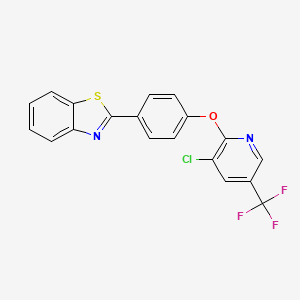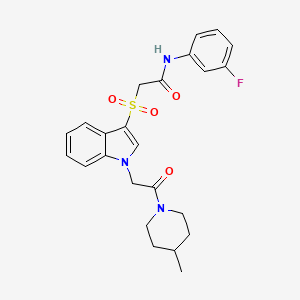![molecular formula C22H15BrClN5 B2452367 3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-64-6](/img/structure/B2452367.png)
3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. It is a member of the triazoloquinazoline family of compounds and has been found to exhibit promising biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, it has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine in lab experiments include its potent anti-cancer activity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and anti-oxidant properties. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine. These include:
1. Investigating the compound's potential as a therapeutic agent for various types of cancer.
2. Studying the compound's mechanism of action in detail to identify specific targets for cancer therapy.
3. Exploring the compound's potential as an anti-inflammatory and anti-oxidant agent for the treatment of various diseases.
4. Developing new synthetic strategies for the compound to improve its potency and reduce its toxicity.
5. Conducting preclinical studies to evaluate the compound's safety and efficacy in animal models.
6. Investigating the potential of the compound in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine involves the reaction between 3-bromoaniline and 4-chlorobenzyl alcohol in the presence of a base. The resulting intermediate is then subjected to cyclization with the help of triethylamine and triphosgene to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-cancer activity against various types of cancer cells including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory and anti-oxidant properties.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN5/c23-16-5-3-4-15(12-16)20-22-26-21(25-13-14-8-10-17(24)11-9-14)18-6-1-2-7-19(18)29(22)28-27-20/h1-12H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODYRVNDCXOBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)Br)NCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Chloromethyl)phenyl] 4-methylpentanoate](/img/structure/B2452284.png)

![N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide](/img/structure/B2452287.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2452289.png)
![Methyl 2-{[4-cyano-1-(4-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate](/img/structure/B2452291.png)

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2452295.png)
![N-butyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2452296.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide](/img/structure/B2452301.png)
![2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2452304.png)
![2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2452306.png)